molecular formula C3H4O4 B163201 3-Hydroxypyruvic acid CAS No. 1113-60-6

3-Hydroxypyruvic acid

Cat. No. B163201
CAS RN: 1113-60-6
M. Wt: 104.06 g/mol
InChI Key: HHDDCCUIIUWNGJ-UHFFFAOYSA-N
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Description

3-Hydroxypyruvic acid is a chemical compound that is related to various biochemical processes and synthetic pathways. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related compounds, such as 3-Hydroxy-N-acetylneuraminic acid, involves the condensation of precursors like N-acetyl d-mannosamine with hydroxypyruvate, yielding products that can be characterized by various spectroscopic methods . Similarly, the synthesis of 3-fluoro-2-ketoacids from 3-fluoro-2-hydroxynitriles demonstrates the versatility of hydroxypyruvic acid derivatives in chemical synthesis . These methods and their yields can provide insights into potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as 3-methoxy-4-hydroxyphenylpyruvic acid, has been elucidated using techniques like X-ray crystallography and NMR spectroscopy . These studies reveal the existence of enol tautomers and provide detailed information on molecular conformations, which are crucial for understanding the reactivity and interactions of this compound.

Chemical Reactions Analysis

The reactivity of hydroxypyruvate derivatives is highlighted by their role as inhibitors in enzymatic reactions, as seen with the inhibition of N-acetyl neuraminic acid aldolase by hydroxypyruvate . Additionally, the formation of 4-hydroxyphenylpyruvic acid by Aerobacter aerogenes under nitrogen starvation conditions suggests the involvement of hydroxypyruvate derivatives in metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypyruvate derivatives can be inferred from their spectroscopic characteristics, such as infrared and nuclear magnetic resonance spectra, as well as their optical rotation and chromatographic behavior . The strong network of hydrogen bonds observed in the crystal structures of related compounds indicates the potential for this compound to engage in similar interactions .

Scientific Research Applications

1. Antitumor Applications

3-Hydroxypyruvic acid (3-HP) is notable for its relation to 3-bromopyruvate (3-BP), an antitumor agent. 3-BP is known to decay into 3-HP under physiological conditions, which has implications for its mechanism of action against tumors and its administration in clinical settings (Glick et al., 2014).

2. Transport Across Cell Membranes

Research on 3-BP, which decays into 3-HP, has included studies on its transport across human erythrocyte membranes. Such studies are crucial for understanding how 3-BP, and by extension 3-HP, can have intracellular effects, especially in cancer cells (Sadowska-Bartosz et al., 2014).

3. Role in Fungal Metabolism

The mold Aspergillus niger has been demonstrated to convert 3-phosphoglyceric acid to hydroxypyruvic acid (a form of 3-HP). This process has been studied to understand its relationship to the growth and metabolism of this fungus (Behal, 1960).

4. Biomarker in Rheumatoid Arthritis

Studies have identified 3-hydroxyanthranilic acid (3-HAA), related to hydroxypyruvic acid, as a biomarker in the urine of patients with rheumatoid arthritis. This finding has implications for diagnosing and understanding the metabolic changes associated with this disease (McMillan, 1960).

5. Biological Production as a Chemical Precursor

3-HP is also a precursor in the biological production of 3-hydroxypropionic acid (3-HPA), a valuable platform chemical. Microbial production of 3-HPA from glucose or glycerol has been extensively studied, highlighting 3-HP's role in industrial chemical synthesis (Kumar et al., 2013).

6. Enzymatic Properties in Fungi

The enzyme hydroxypyruvic acid reductase, found in Aspergillus niger, shows specificity for hydroxypyruvic acid and plays a role in fungal metabolism. Its properties, such as pH optimum and inhibitor sensitivity, have been characterized (Behal & Hamilton, 1962).

7. Biosynthetic Pathways for Production

Biosynthetic pathways for 3-HP production have been investigated to establish biotechnological routes for synthesizing this compound. This includes evaluating mass and redox balances, thermodynamic favorability, and potential assembly of pathways (Jiang et al., 2009).

Safety and Hazards

3-Hydroxypyruvic acid is labeled as a danger according to GHS labeling . The hazard statements include H302 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The increase in biodiesel production has caused an oversupply of glycerol, a selective oxidation technique is required to change glycerol into valuable compounds, including 3-Hydroxypyruvic acid . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-hydroxy-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDDCCUIIUWNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149588
Record name Hydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white crystalline powder
Record name Hydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hydroxy-2-oxopropionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water at 50 g/l at 20�C and white petrolatum at <100 g/kg at 20�C
Record name 3-Hydroxy-2-oxopropionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

1113-60-6
Record name Hydroxypyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxypyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypyruvic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Hydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta -Hydroxypyruvic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934B2KHY0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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